molecular formula C8H15FO B3344021 2-Octanone, 8-fluoro- CAS No. 592-92-7

2-Octanone, 8-fluoro-

Cat. No. B3344021
CAS RN: 592-92-7
M. Wt: 146.2 g/mol
InChI Key: YEKQSDXITOWYPL-UHFFFAOYSA-N
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Description

2-Octanone is an organic compound with the formula CH3C(O)C6H13 . It is a colorless volatile liquid that is produced commercially for use in the fragrance industry . It is one of three octanones, the others being 3-octanone and 4-octanone . It is a common if trace component of many cooked foods .


Synthesis Analysis

2-Octanone is produced by the condensation of acetone and pentanal followed by hydrogenation of the alkene . It can also be produced by selective oxidation of 1-octene .


Molecular Structure Analysis

The molecular formula of 2-Octanone is C8H16O . The molecular weight is 128.2120 . The IUPAC Standard InChI is InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h3-7H2,1-2H3 .


Physical And Chemical Properties Analysis

2-Octanone is a colorless liquid . It has a density of 0.820 g/cm3 at 20 °C . The melting point is -16 °C, and the boiling point is 172–173 °C .

Safety and Hazards

2-Octanone is classified as a flammable liquid and vapor . It can cause serious eye irritation . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

8-fluorooctan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FO/c1-8(10)6-4-2-3-5-7-9/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKQSDXITOWYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207941
Record name 2-Octanone, 8-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Octanone, 8-fluoro-

CAS RN

592-92-7
Record name 8-Fluoro-2-octanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=592-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Octanone, 8-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octanone, 8-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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